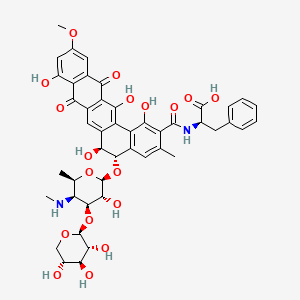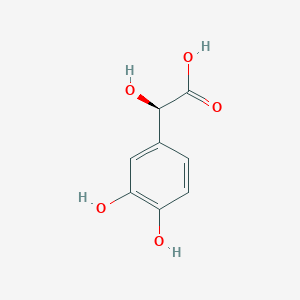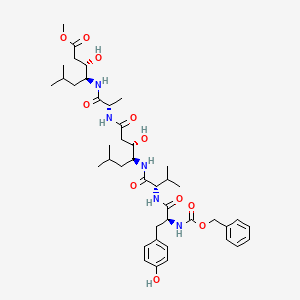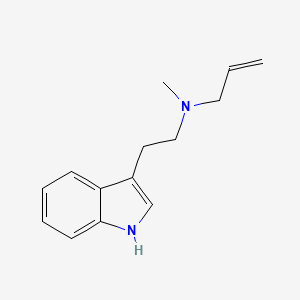![molecular formula C11H13N3O4S2 B15192071 (alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French] CAS No. 83089-56-9](/img/structure/B15192071.png)
(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is a complex organic compound known for its unique structure and diverse applications. It is also referred to as acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, compound with 2-aminoethanol (1:1). This compound is characterized by the presence of thienyl and thiazolyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine typically involves the reaction of 2-aminoethanol with oxo((4-(2-thienyl)-2-thiazolyl)amino)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high purity and yield. Quality control measures are implemented to monitor the composition and properties of the final product.
化学反応の分析
Types of Reactions
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The thienyl and thiazolyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
作用機序
The mechanism of action of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine involves its interaction with specific molecular targets and pathways. The thienyl and thiazolyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: Another allylamine with antifungal properties.
Uniqueness
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is unique due to the presence of both thienyl and thiazolyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
83089-56-9 |
|---|---|
分子式 |
C11H13N3O4S2 |
分子量 |
315.4 g/mol |
IUPAC名 |
2-aminoethanol;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H6N2O3S2.C2H7NO/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;3-1-2-4/h1-4H,(H,13,14)(H,10,11,12);4H,1-3H2 |
InChIキー |
IUXPYASWSNRSBA-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


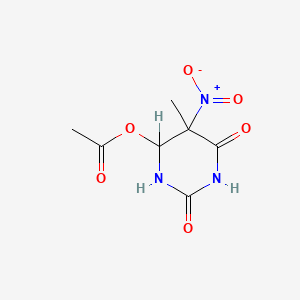


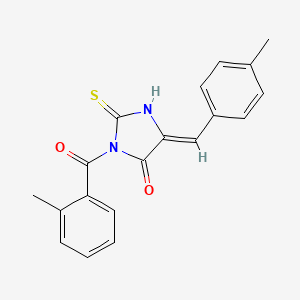

![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
